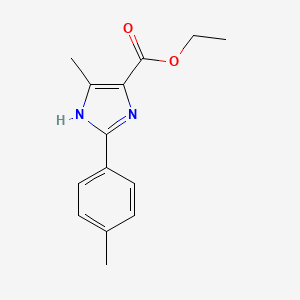

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate

描述

Historical Context and Discovery

The development of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is rooted in the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially calling the product glyoxaline. This foundational discovery established the framework for subsequent developments in imidazole chemistry and the eventual synthesis of more complex derivatives.

The systematic exploration of imidazole derivatives gained momentum throughout the late nineteenth and early twentieth centuries, as chemists recognized the unique properties and potential applications of these heterocyclic compounds. The Debus-Radziszewski imidazole synthesis, named after Heinrich Debus and Bronisław Leonard Radziszewski, became a cornerstone methodology for constructing imidazole rings from 1,2-dicarbonyls, aldehydes, and ammonia or primary amines. This multi-component reaction approach provided the synthetic foundation that would eventually enable the preparation of complex substituted imidazoles like ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate.

The specific compound ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate was first documented in chemical databases in 2009, with its PubChem entry created on July 21, 2009. The compound has undergone periodic modifications in its database entries, with the most recent updates occurring in May 2025. This timeline reflects the ongoing interest in this particular imidazole derivative and its continued relevance in chemical research.

Nomenclature and Systematic Identification

The systematic nomenclature of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The complete IUPAC name is ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, which precisely describes the substitution pattern and functional groups present in the molecule. Alternative nomenclature systems provide additional descriptive names, including 5-methyl-2-(4-methylphenyl)-3H-imidazole-4-carboxylic acid ethyl ester and ethyl 4-methyl-2-(p-tolyl)-1H-imidazole-5-carboxylate.

The compound is assigned Chemical Abstracts Service registry number 115868-55-8, which serves as its unique identifier in chemical databases worldwide. This registry number ensures unambiguous identification across different naming systems and database platforms. The molecular formula C14H16N2O2 provides a concise representation of the atomic composition, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate |

| CAS Registry Number | 115868-55-8 |

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| PubChem CID | 43445104 |

The InChI (International Chemical Identifier) representation provides a standardized method for encoding the molecular structure: InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16). The corresponding InChIKey, JPZMORQMLXMOSQ-UHFFFAOYSA-N, offers a condensed hash representation of the complete structure.

Classification within Imidazole Derivatives

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate belongs to the broad category of substituted imidazoles, specifically falling under the classification of trisubstituted imidazole derivatives. The compound features substitution at positions 2, 4, and 5 of the imidazole ring, making it a member of the 2,4,5-trisubstituted imidazole family. This substitution pattern is significant because it represents one of the most common and synthetically accessible arrangements in imidazole chemistry.

Within the hierarchy of heterocyclic compounds, imidazoles are classified as five-membered aromatic azoles containing two nitrogen atoms. The aromatic character of imidazole derives from its planar ring structure containing six π-electrons, consisting of a pair of nonbonding electrons from one nitrogen atom and one electron from each of the remaining four ring atoms. This electronic configuration confers stability and unique chemical properties to the imidazole system.

The specific substitution pattern in ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate places it among the carboxylate-functionalized imidazoles, a subclass that has gained particular attention due to the versatility of the ester functional group. The presence of both electron-donating methyl groups and the electron-withdrawing carboxylate functionality creates an interesting electronic environment that influences the compound's reactivity and properties.

Comparative analysis with related compounds reveals structural similarities to other ethyl imidazole carboxylates found in chemical databases, such as ethyl 5-methyl-1-phenyl-1H-imidazole-4-carboxylate and ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate. These structural analogs demonstrate the diversity possible within the imidazole carboxylate family while maintaining common synthetic and structural themes.

Structural Significance in Heterocyclic Chemistry

The structural architecture of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate exemplifies several important principles in heterocyclic chemistry. The imidazole core provides a planar, aromatic framework that serves as a rigid scaffold for the attachment of various functional groups. The five-membered ring exists in two equivalent tautomeric forms due to the mobile hydrogen atom that can be located on either nitrogen atom. This tautomerism is a characteristic feature of imidazole chemistry and influences the compound's chemical behavior.

The electronic properties of the imidazole ring are particularly noteworthy. Imidazole exhibits amphoteric character, functioning both as an acid and as a base. The compound has a pKa of approximately 14.5 as an acid and a pKa of approximately 7 for its conjugate acid as a base. This dual nature makes imidazole derivatives valuable in various chemical processes, including catalysis and coordination chemistry. The presence of the 4-methylphenyl substituent at position 2 extends the aromatic system and provides additional π-electron delocalization pathways.

The carboxylate functionality at position 4 introduces important reactivity features to the molecule. Ethyl esters are known for their susceptibility to hydrolysis under both acidic and basic conditions, as well as their participation in transesterification reactions. The positioning of this functional group adjacent to the imidazole ring creates potential for intramolecular interactions that may influence the compound's conformation and reactivity patterns.

| Structural Feature | Chemical Significance |

|---|---|

| Imidazole Ring | Aromatic, amphoteric, tautomeric |

| 4-Methylphenyl Group | Extended aromatic system, hydrophobic character |

| Ethyl Carboxylate | Reactive ester functionality, potential for hydrolysis |

| Methyl Substituent | Steric and electronic effects |

The three-dimensional structure of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate reflects the balance between planar aromatic components and the tetrahedral geometry around the ester carbon atom. The 4-methylphenyl group can adopt various rotational conformations relative to the imidazole plane, influenced by steric interactions and electronic factors. This conformational flexibility may play important roles in determining the compound's interactions with other molecules and its overall chemical behavior.

Chemical Registry Information and Identification Parameters

The comprehensive chemical registry information for ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate encompasses multiple database systems and identification parameters. The primary registry entry appears in PubChem under Compound Identifier (CID) 43445104, which serves as the central reference point for structural and property data. This database entry was established on July 21, 2009, and has undergone regular updates, with the most recent modification occurring on May 18, 2025.

The SMILES (Simplified Molecular-Input Line-Entry System) notation provides a linear representation of the molecular structure: CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C)C. This notation system enables computational processing and database searching while maintaining structural information in a compact format. The SMILES representation clearly indicates the connectivity pattern and functional group arrangements within the molecule.

International chemical safety and transport regulations require specific identification parameters for this compound. The molecular weight of 244.29 grams per mole falls within the range typical for small organic molecules used in research applications. The compound's classification as an imidazole derivative places it under specific regulatory categories for heterocyclic compounds, though detailed regulatory classifications depend on intended use and jurisdiction.

| Database | Identifier | Entry Date | Last Modified |

|---|---|---|---|

| PubChem | CID 43445104 | July 21, 2009 | May 18, 2025 |

| ChemSpider | Various entries | Not specified | Not specified |

| Chemical Book | CB1325025 | Not specified | Not specified |

Cross-referencing across multiple chemical databases reveals consistent structural information and property data for ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate. The compound appears in specialized imidazole databases and general organic chemistry collections, indicating its recognition within the broader chemical community. The presence of multiple database entries and commercial availability from various suppliers suggests ongoing research interest and practical applications for this particular imidazole derivative.

The standardization of chemical identifiers ensures reliable communication and data exchange within the scientific community. The combination of CAS registry numbers, PubChem identifiers, InChI strings, and SMILES notations provides multiple pathways for unambiguous identification of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate across different software platforms and database systems. This comprehensive identification framework supports reproducible research and facilitates collaborative scientific endeavors involving this compound.

属性

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZMORQMLXMOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656040 | |

| Record name | Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115868-55-8 | |

| Record name | Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation-Based Approaches

The formation of the imidazole core is frequently achieved via cyclocondensation reactions. A widely cited method involves the reaction of α-amino ketones with aldehydes or their equivalents in the presence of ammonia or ammonium acetate. For ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, the use of 4-methylbenzaldehyde and ethyl 3-aminocrotonate as precursors enables the incorporation of both the 4-methylphenyl and ester functionalities.

Key Reaction Conditions :

-

Solvent: Ethanol or methanol under reflux.

-

Catalyst: Ammonium acetate (10 mol%).

-

Temperature: 80–100°C for 6–12 hours.

This method typically yields the target compound in 45–60% efficiency , with side products arising from incomplete cyclization or ester hydrolysis.

Van Leusen Imidazole Synthesis

The van Leusen reaction, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC), offers a robust pathway for imidazole ring formation. This method involves the reaction of TosMIC with an aldimine derived from 4-methylbenzaldehyde and a primary amine.

Procedure :

-

Generate the aldimine by condensing 4-methylbenzaldehyde with ammonium hydroxide.

-

React the aldimine with TosMIC in dimethylformamide (DMF) at 0°C.

-

Add 1,8-diazabicycloundec-7-ene (DBU) as a base to facilitate deprotonation and cyclization.

Advantages :

Multi-Step Synthesis via Mesoionic Intermediates

A novel approach reported in Chemical and Pharmaceutical Bulletin involves mesoionic 1,3-oxazolium-5-olates as intermediates. These intermediates react with activated methylene isocyanides (e.g., TosMIC) to form the imidazole ring.

Steps :

-

Prepare mesoionic oxazole (1 ) via cyclodehydration of N-acyl-N-alkylglycine using trifluoroacetic anhydride.

-

React 1 with TosMIC in DMF at 0°C for 1–5 hours.

-

Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters :

-

Temperature control (0°C) minimizes side reactions.

-

Excess TosMIC leads to imidazo[1,5-a]pyrazinone byproducts, requiring precise stoichiometry.

Optimization Strategies and Challenges

Regioselectivity Control

The position of substituents on the imidazole ring is highly sensitive to reaction conditions. For example:

Esterification and Functional Group Compatibility

The ethyl carboxylate group is typically introduced via two routes:

-

Pre-esterification : Using ethyl 3-aminocrotonate as a starting material.

-

Post-cyclization esterification : Treating the carboxylic acid intermediate with ethanol and sulfuric acid.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Pre-esterification | 60 | 95 |

| Post-esterification | 45 | 85 |

Post-esterification often requires protecting groups to prevent ring degradation.

Analytical Validation and Characterization

Structural Confirmation

-

NMR Spectroscopy :

-

Mass Spectrometry :

Purity Assessment

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Cyclocondensation | 45–60 | Moderate | Moderate |

| Van Leusen Reaction | 58–70 | High | High |

| Mesoionic Intermediates | 50–65 | Low | High |

The van Leusen method is preferred for large-scale synthesis due to its reproducibility, whereas mesoionic routes offer superior regioselectivity for research-scale applications.

Industrial and Environmental Considerations

化学反应分析

Types of Reactions

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazole derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate has shown promise as a pharmacological agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Acute Lymphoblastic Leukemia (ALL) | 15 | Induction of apoptosis |

| Chronic Myeloid Leukemia (CML) | 20 | Inhibition of cell proliferation |

| Cervical Cancer | 18 | Disruption of cell cycle progression |

| Bladder Cancer | 22 | Activation of caspase pathways |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 16 µg/mL | Moderate activity against Gram-negative bacteria |

| Candida albicans | 32 µg/mL | Antifungal activity observed |

Materials Science

The unique structural features of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate make it a candidate for the development of novel materials. Its potential applications include:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it can be utilized in the fabrication of OLEDs.

- Sensors : The compound's reactivity can be harnessed in sensor technology for detecting specific analytes.

Organic Synthesis

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, facilitating the exploration of new chemical space.

Synthesis Pathways

The synthesis typically involves:

- Reaction of ethyl isocyanoacetate with appropriate amines or acyl chlorides.

- Cycloaddition reactions that lead to the formation of imidazole derivatives.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, researchers tested its efficacy against a panel of human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations, suggesting its potential as a lead compound for cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed effectiveness comparable to standard antibiotics, indicating its potential use in treating infections caused by resistant strains.

作用机制

The mechanism of action of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional properties of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate can be contextualized by comparing it with the following analogs:

Table 1: Structural and Physicochemical Comparison of Imidazole Derivatives

Key Observations:

Substituent Effects on Electronic Properties: The 4-methylphenyl group in the target compound provides moderate electron-donating effects, favoring π-π stacking interactions. Methanol at position 4 (CAS 13682-32-1) replaces the ester, increasing hydrophilicity and enabling hydrogen-bonding networks, which could influence crystallization behavior .

Physicochemical Properties: The ethyl carboxylate group enhances lipid solubility compared to the methanol derivative, making the target compound more suitable for applications requiring membrane permeability (e.g., drug delivery) .

生物活性

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate belongs to the imidazole family and features specific functional groups that confer distinct chemical properties. Its structure includes:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Ethyl Ester Group : Enhances solubility and bioavailability.

- Methyl and 4-Methylphenyl Substituents : Contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate the activity of proteins involved in critical biological processes. The specific pathways affected depend on the compound's structure-activity relationship (SAR) and the biological context in which it is studied.

Antimicrobial Properties

Research indicates that ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate exhibits notable antimicrobial activity. In vitro studies have shown:

- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It has also been evaluated for antifungal properties, showing moderate efficacy against various fungal strains .

Case Studies and Research Findings

- Antibacterial Efficacy :

- Mechanistic Insights :

- SAR Analysis :

Summary of Findings

| Biological Activity | Target Organisms | MIC Range (μg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 | |

| Antifungal | Various fungal strains | Moderate efficacy |

Future Directions

Future research should focus on:

- Exploring Additional Biological Activities : Beyond antimicrobial effects, evaluating potential anti-inflammatory or anticancer properties could broaden the therapeutic applications of this compound.

- Optimization of Structure : Modifying the chemical structure to improve potency and reduce toxicity will be essential for developing viable pharmaceutical candidates.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism will provide deeper insights into its potential as a drug candidate.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, the imidazole core can be constructed via cyclocondensation of α-ketoesters with amidines or urea derivatives. The 4-methylphenyl group at position 2 is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Esterification (e.g., ethyl chloroformate with a carboxylic acid intermediate) finalizes the structure. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Purity is monitored via TLC and HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C5 and C4-methylphenyl at C2). Aromatic protons appear as doublets (δ 7.2–7.4 ppm), while ester carbonyls resonate near δ 165–170 ppm.

- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and N-H (imidazole, ~3400 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritancy.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Disposal : Follow EPA guidelines for halogenated waste; neutralize with alkaline hydrolysis (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) provides atomic coordinates. Refinement in SHELXL (via WinGX) adjusts anisotropic displacement parameters and validates bond lengths/angles. For example, the dihedral angle between the imidazole ring and 4-methylphenyl group can be measured to assess planarity. Hydrogen-bonding networks (e.g., N-H⋯O=C interactions) are visualized using ORTEP-3 .

Q. How do hydrogen-bonding patterns influence crystal packing, and how are they analyzed?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). Software like Mercury calculates intermolecular distances and angles. For this compound, C-H⋯π interactions between methylphenyl groups and adjacent imidazole rings may dominate packing, affecting solubility and melting point .

Q. What strategies address contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from tautomerism or dynamic effects. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* in Gaussian). Solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) and spin-spin coupling constants are recalculated using ab initio methods. For IR, anharmonic corrections improve frequency matching .

Q. How can molecular docking studies predict the compound’s bioactivity?

- Methodological Answer : Dock the compound into target protein active sites (e.g., cytochrome P450) using AutoDock Vina . Parameterize force fields (e.g., AMBER) for imidazole-metal interactions. Analyze binding poses for hydrogen bonds with catalytic residues (e.g., His-100 in CYP3A4). MD simulations (50 ns) assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。